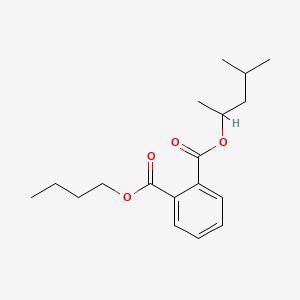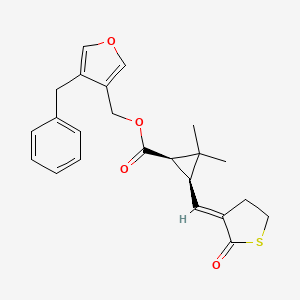
(1R,3S)-(4-benzylfuran-3-yl)methyl 2,2-dimethyl-3-((E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadethrin is a synthetic pyrethroid insecticide with the chemical formula C23H24O4S . It is known for its potent knockdown effect on insects, making it more effective than pyrethrin II . Kadethrin is relatively unstable, especially when exposed to light, due to the presence of a furan ring and a thiolactone group in its molecular structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kadethrin is synthesized through the formal condensation of the carboxy group of (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl]cyclopropanecarboxylic acid with the hydroxy group of (5-benzylfuran-3-yl)methanol . The reaction typically involves esterification under controlled conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of Kadethrin involves large-scale esterification processes, often using catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain the integrity of the furan and thiolactone groups, which are crucial for the insecticidal activity of Kadethrin .
Analyse Chemischer Reaktionen
Types of Reactions
Kadethrin undergoes several types of chemical reactions, including:
Oxidation: Kadethrin can be oxidized, leading to the breakdown of its furan ring and thiolactone group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Kadethrin.
Hydrolyzing Agents: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Kadethrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the stability and reactivity of pyrethroids.
Biology: Investigated for its effects on insect physiology and its potential use in pest control.
Medicine: Studied for its potential effects on human health and its metabolism in mammals.
Industry: Utilized in the development of new insecticidal formulations and pest control products.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrethrin I and II: Natural pyrethroids derived from chrysanthemum flowers.
Tetramethrin: A synthetic pyrethroid with similar insecticidal properties.
Permethrin: Another synthetic pyrethroid used widely in pest control.
Uniqueness of Kadethrin
Kadethrin is unique due to its high potency and rapid knockdown effect on insects, making it more effective than many other pyrethroids . its instability under light exposure limits its practical applications .
Eigenschaften
Molekularformel |
C23H24O4S |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(4-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H24O4S/c1-23(2)19(11-16-8-9-28-22(16)25)20(23)21(24)27-14-18-13-26-12-17(18)10-15-6-4-3-5-7-15/h3-7,11-13,19-20H,8-10,14H2,1-2H3/b16-11+/t19-,20-/m0/s1 |
InChI-Schlüssel |
VEVPFZFNJFHFIE-AHJJFNAJSA-N |
Isomerische SMILES |
CC1([C@H]([C@H]1C(=O)OCC2=COC=C2CC3=CC=CC=C3)/C=C/4\CCSC4=O)C |
Kanonische SMILES |
CC1(C(C1C(=O)OCC2=COC=C2CC3=CC=CC=C3)C=C4CCSC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


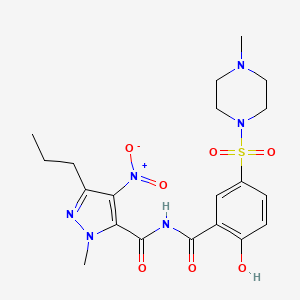
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
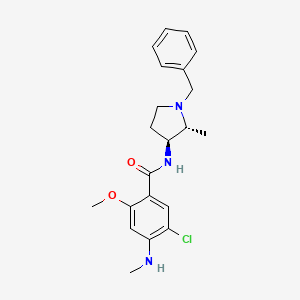
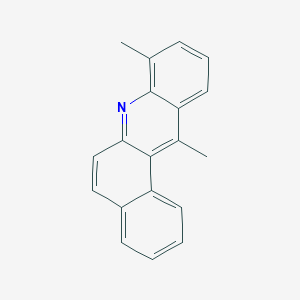
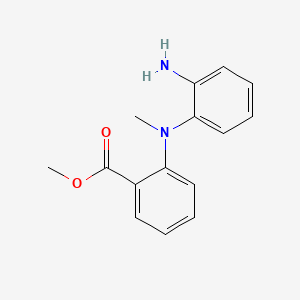
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

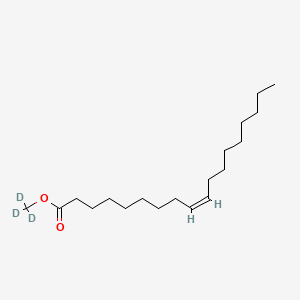
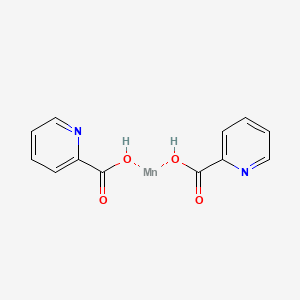
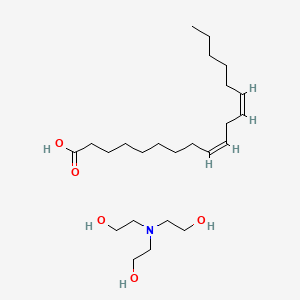
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)

